Scanderone is a naturally occurring isoflavone derived from the plant Derris scandens. Isoflavones are a class of organic compounds, structurally similar to estrogens, and are known for their diverse biological activities. Scanderone is characterized by its unique structure, which includes a benzyl moiety and a chromone backbone, distinguishing it from other isoflavones. It has been isolated alongside other compounds from Derris scandens, such as scandenal and scandione, contributing to the plant's reputation for having various bioactive constituents .
These reactions highlight scanderone's potential as a precursor for synthesizing novel compounds with enhanced activities.
Scanderone exhibits significant biological activities, particularly in the context of cancer research and antibacterial properties. It has been shown to:
These activities suggest that scanderone could play a role in therapeutic applications, particularly in oncology and infectious disease management.
The synthesis of scanderone can be achieved through various methods:
These methods provide avenues for obtaining scanderone and its derivatives for research and application.
Scanderone has several potential applications:
Interaction studies involving scanderone focus on its effects on various biological pathways:
These interactions are crucial for understanding how scanderone can be effectively used in therapeutic settings.
Scanderone shares structural and functional similarities with several other isoflavones. Here are some notable examples:
| Compound Name | Source Plant | Biological Activity | Unique Features |
|---|---|---|---|
| Biochanin A | Red Clover | Anticancer, antioxidant | Methylated form of genistein |
| Genistein | Soybeans | Anticancer, anti-inflammatory | Known for extensive research on health benefits |
| Daidzein | Soybeans | Anticancer, estrogenic | Precursor to equol |
| Scandione | Derris scandens | Antioxidant | Benzil derivative related to scanderone |
Scanderone's uniqueness lies in its specific structural characteristics and the distinct biological activities it exhibits compared to other isoflavones. Its synthesis methods also reflect innovative approaches not commonly applied to other similar compounds. The exploration of its interactions and applications continues to reveal its potential as a significant player in both pharmaceutical and nutraceutical fields.
Scanderone is biosynthesized by plant species across multiple families, predominantly within the Fabaceae (Leguminosae) family. Its occurrence has been documented in both temperate and tropical flora, reflecting adaptations to varied ecological niches. Key producing species include:
| Family | Species | Plant Part | Geographic Distribution |
|---|---|---|---|
| Fabaceae | Derris scandens | Stem, roots | Southeast Asia |
| Apiaceae | Bupleurum scorzonerifolium | Roots | East Asia |
| Asphodelaceae | Aloe vera | Leaves | Global cultivation |
| Convolvulaceae | Erycibe expansa | Aerial parts | Tropical Asia |
| Myrtaceae | Acca sellowiana | Fruit | South America |
Derris scandens, a climbing shrub native to Thailand and neighboring regions, represents the most studied source, with Scanderone isolated from its stems and roots. The compound’s presence in Aloe vera highlights its broader distribution beyond leguminous plants, suggesting convergent evolutionary pathways for isoflavone biosynthesis.
The discovery of Scanderone is rooted in mid-20th-century efforts to characterize bioactive plant compounds. Isoflavones gained prominence for their roles in plant defense and human health, with prenylated variants like Scanderone identified later due to their complex structures. Scanderone was first isolated in the early 21st century from Derris scandens, a species traditionally used in Southeast Asian medicine for musculoskeletal ailments.
Key milestones include:
These advances resolved challenges in isolating Scanderone from low-yield natural sources, facilitating pharmacological studies.
Scanderone belongs to the prenylated isoflavone subclass, characterized by a C₅ prenyl group attached to the isoflavone skeleton. Its structure features:
Structural Comparison of Select Prenylated Isoflavones
| Compound | Prenyl Position | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| Scanderone | 3’ | C₂₅H₂₄O₅ | 4’,5-dihydroxy, chromeno ring |
| Alpinumisoflavone | 8 | C₂₀H₁₈O₅ | 5,7-dihydroxy, 8-prenyl |
| Lupalbigenin | 6 | C₂₁H₂₀O₅ | 5,7,4’-trihydroxy, 6-prenyl |
The 3’-prenylation in Scanderone distinguishes it from analogues like alpinumisoflavone (8-prenyl) and lupalbigenin (6-prenyl), influencing its hydrophobicity and bioactivity. Synthetic studies demonstrate that regioselective prenylation, as achieved via Suzuki–Miyaura coupling, is critical for constructing its complex scaffold.
Scanderone, identified as 4',5-dihydroxy-3'-prenyl-2",2"-dimethylchromeno-[7,8:6",5"]isoflavone, represents a structurally complex prenylated isoflavonoid that emerges through a sophisticated series of enzymatic transformations within the phenylpropanoid biosynthetic pathway [1]. The formation of scanderone begins with the fundamental isoflavonoid biosynthetic framework, which initiates with the conversion of flavanone precursors through the action of isoflavone synthase, a cytochrome P450 enzyme that catalyzes the migration of the B-ring from the 2-position to the 3-position of the C-ring while simultaneously introducing a hydroxyl group at the C-2 position [2] [3].
The enzymatic mechanism underlying scanderone formation involves multiple sequential steps, beginning with the production of 2-hydroxyisoflavanone intermediates through isoflavone synthase activity [3] [4]. This initial transformation represents the committed step in isoflavonoid biosynthesis, where naringenin or liquiritigenin substrates undergo both aryl-ring migration and hydroxylation reactions facilitated by the unique conformational structure of the cytochrome P450 enzyme [3]. The 2-hydroxyisoflavanone synthase exhibits a distinctive heme binding mode and substrate accommodation that enables the coupled aryl-ring migration and hydroxylation reactions essential for isoflavonoid skeleton formation [3].
Following the initial ring rearrangement, 2-hydroxyisoflavanone dehydratase catalyzes the dehydration of 2-hydroxyisoflavanones to produce basic isoflavone structures [5] [6]. This enzyme belongs to the carboxylesterase family and utilizes a unique catalytic mechanism involving a modified catalytic triad where threonine replaces the typical serine residue found in most carboxylesterases [5]. The dehydratase reaction proceeds through a syn-elimination mechanism, where the nucleophilic oxygen of threonine abstracts hydrogen from C-3 of the substrate, leading to enolization of the C-4 carbonyl and subsequent elimination of the hydroxyl group from C-2 [5].
The prenylation step, which is crucial for scanderone formation, involves specialized prenyltransferase enzymes that catalyze the attachment of prenyl groups from dimethylallyl diphosphate to specific positions on the isoflavone scaffold [7] [8]. These membrane-bound enzymes, localized in plastids, exhibit remarkable substrate specificity and regioselectivity [7] [8]. The prenyltransferases involved in prenylated isoflavonoid biosynthesis demonstrate alkaline pH optima and require divalent metal ions for optimal activity [8].
| Enzyme | Substrate | Product | Cofactors | Location |
|---|---|---|---|---|
| Isoflavone Synthase | Naringenin/Liquiritigenin | 2-Hydroxyisoflavanone | NADPH, O₂ | Endoplasmic Reticulum |
| 2-Hydroxyisoflavanone Dehydratase | 2-Hydroxyisoflavanone | Isoflavone | None | Cytoplasm |
| Prenyltransferase | Isoflavone + Dimethylallyl Diphosphate | Prenylated Isoflavone | Mg²⁺/Mn²⁺ | Plastids |
| Cyclization Enzymes | Prenylated Isoflavone | Chromeno-isoflavone | Various | Multiple Compartments |
The formation of the characteristic chromeno ring system in scanderone requires additional cyclization reactions that involve the prenyl side chain [2] [9]. These cyclization events are facilitated by specific enzymes that promote intramolecular cyclization between the prenyl group and adjacent hydroxyl groups on the isoflavone skeleton [9]. The precise enzymatic machinery responsible for these cyclization reactions in scanderone biosynthesis involves European class cytochrome P450 enzymes that catalyze the oxidative cyclization processes [2].
Metabolic engineering strategies for enhanced scanderone production focus on the systematic modification of biosynthetic pathways through genetic manipulation of key enzymatic steps and regulatory mechanisms [10] [11]. The fundamental approach involves the overexpression of rate-limiting enzymes in the isoflavonoid biosynthetic pathway, particularly isoflavone synthase and 2-hydroxyisoflavanone dehydratase, which represent critical bottlenecks in the conversion of flavonoid precursors to isoflavonoid products [10].
Engineering approaches for isoflavonoid production have demonstrated significant success through the introduction of heterologous biosynthetic genes into non-native hosts [11] [12]. Saccharomyces cerevisiae has emerged as a particularly effective platform for isoflavonoid production due to its eukaryotic cellular organization, which provides appropriate subcellular compartmentation for the functional expression of plant cytochrome P450 enzymes [11] [13]. The yeast expression system enables the proper folding and membrane integration of isoflavone synthase, which is essential for enzymatic activity [11].
The optimization of scanderone production requires coordinated engineering of multiple metabolic modules, including precursor supply pathways, core biosynthetic enzymes, and product transport systems [11] [14]. The precursor supply module focuses on enhancing the availability of phenylpropanoid intermediates through overexpression of phenylalanine ammonia lyase, cinnamate 4-hydroxylase, and 4-coumarate coenzyme A ligase [10] [13]. These enzymes collectively convert phenylalanine to para-coumaroyl coenzyme A, the essential precursor for flavonoid and isoflavonoid biosynthesis [13].
Dynamic metabolic control strategies have proven effective for balancing metabolic flux between competing pathways and optimizing product yields [14] [11]. These approaches involve the implementation of regulatory circuits that modulate gene expression in response to cellular conditions, preventing the accumulation of toxic intermediates while maximizing product formation [14]. The use of inducible promoter systems allows for temporal control of biosynthetic gene expression, enabling the sequential activation of pathway enzymes at optimal timing [11].
| Engineering Strategy | Target Enzymes | Host Organism | Yield Improvement | Reference |
|---|---|---|---|---|
| Pathway Reconstruction | Isoflavone Synthase, Dehydratase | S. cerevisiae | 94-fold increase | [11] |
| Precursor Enhancement | Phenylalanine Ammonia Lyase, 4-Coumarate Ligase | E. coli | 18.6 mg/L | [13] |
| Dynamic Control | Multiple pathway enzymes | S. cerevisiae | 85.4 mg/L daidzein | [11] |
| Enzyme Engineering | Modified Isoflavone Synthase | E. coli | 35 mg/L genistein | [13] |
Substrate trafficking engineering represents another critical aspect of metabolic optimization for scanderone production [11]. This approach involves the modification of cellular transport systems to ensure efficient delivery of substrates to biosynthetic enzymes and removal of products from cellular compartments [11]. The engineering of membrane transporters, particularly those involved in flavonoid transport, can significantly impact overall pathway efficiency [15].
The application of systems biology approaches, including flux balance analysis and constraint-based modeling, provides quantitative frameworks for predicting optimal engineering targets [14] [16]. These computational methods enable the identification of metabolic bottlenecks and the prediction of genetic modifications that maximize product yields while maintaining cellular viability [14]. The integration of omics data with metabolic models enhances the accuracy of these predictions and guides experimental design [16].
The biosynthetic pathway leading to scanderone shares fundamental enzymatic steps with other prenylated isoflavonoids, yet exhibits distinct features that distinguish it from related compounds such as wighteone, isowighteone, and lupiwighteone [17] [8]. Comparative analysis of these biosynthetic pathways reveals both conserved enzymatic mechanisms and specialized modifications that generate structural diversity within the prenylated isoflavonoid family [8] [18].
The initial steps of isoflavonoid biosynthesis are highly conserved across different prenylated isoflavonoids, involving the same core enzymes for the conversion of flavanone precursors to basic isoflavone structures [19] [4]. However, the divergence occurs at the prenylation step, where different prenyltransferase enzymes exhibit distinct substrate specificities and regioselectivities [8] [18]. For instance, genistein 6-prenyltransferase from Sophora flavescens catalyzes prenylation at the 6-position of the A-ring, while the prenyltransferase involved in scanderone formation targets different positions on the isoflavone scaffold [18].
The comparison between scanderone and related chromeno-isoflavonoids reveals significant differences in cyclization patterns and ring formation mechanisms [2] [9]. While scanderone contains a [7,8:6",5"] chromeno system, other related compounds such as chandalone exhibit different cyclization patterns that result from alternative enzymatic processing of prenylated intermediates [9]. These structural variations arise from the action of specific cytochrome P450 enzymes that catalyze distinct oxidative cyclization reactions [9].
| Compound | Prenylation Pattern | Cyclization Type | Source Organism | Biological Activity |
|---|---|---|---|---|
| Scanderone | 3'-Prenyl | [7,8:6",5"] Chromeno | Derris scandens | Antimicrobial |
| Wighteone | 8-Prenyl | Linear | Multiple legumes | Antifungal |
| Isowighteone | 3'-Prenyl | Linear | Lupinus species | Antibacterial |
| Chandalone | 3'-Prenyl | [7,8:6",5"] Chromeno | Derris scandens | Antimicrobial |
The substrate specificity of prenyltransferases involved in related isoflavonoid biosynthesis demonstrates remarkable diversity [8] [18]. The LaPT1 enzyme from white lupin specifically catalyzes 3'-prenylation of genistein to produce isowighteone, while maintaining strict regioselectivity that differs from other characterized prenyltransferases [8]. This substrate specificity is determined by specific amino acid sequences in the transmembrane regions of these enzymes, particularly domains neighboring the fifth transmembrane alpha-helix [18].
The comparative analysis of biosynthetic efficiency reveals that different isoflavonoid pathways exhibit varying levels of enzymatic activity and product yields [17] [8]. Prenylated isoflavonoids generally demonstrate enhanced biological activity compared to their non-prenylated counterparts due to increased lipophilicity and membrane affinity [17] [8]. The prenyl groups facilitate membrane penetration and interaction with cellular targets, contributing to the enhanced antimicrobial properties observed in these compounds [17].
Metabolic flux analysis of related isoflavonoid pathways indicates that the availability of prenyl donors, particularly dimethylallyl diphosphate, represents a common limiting factor across different biosynthetic routes [8] [18]. The competition for prenyl donors between different prenyltransferases can influence the relative production of various prenylated isoflavonoids within the same organism [18]. This competition necessitates careful consideration of enzyme expression levels and substrate availability when engineering enhanced production systems [8].
The evolutionary relationships among prenyltransferases involved in isoflavonoid biosynthesis suggest that these enzymes evolved from common ancestral proteins through gene duplication and functional diversification [18]. Phylogenetic analysis indicates that legume flavonoid prenyltransferases form a distinct clade that diverged from homogentisate prenyltransferases involved in vitamin E biosynthesis [18]. This evolutionary divergence has led to the remarkable substrate specificity and regioselectivity observed in contemporary prenyltransferases [18].
Scanderone represents a significant synthetic target within the prenylated isoflavone natural product family, requiring sophisticated divergent synthetic approaches to access its complex structural framework [1] [2]. The compound's synthesis exemplifies modern divergent synthesis principles, where a single starting material can be transformed into multiple structurally related natural products through carefully designed synthetic pathways.
| Synthesis Step | Compound | Reagents/Conditions | Yield (%) | Product Mass (mg) |
|---|---|---|---|---|
| Starting Material | Iodochromone 10 + Boronic acid pinacol ether 26 | 10 (144 mg, 389 μmol), 26 (204 mg, 507 μmol) | - | 348 |
| Suzuki-Miyaura Coupling | Coupled intermediate | K2CO3, Pd2(dba)3, PCy3, 1,4-dioxane/H2O, 50°C, 16h | - | - |
| Deprotection | TBS group removal | TBAF (1.0 M in THF), rt, 2h | - | - |
| Final Product | Scanderone (1) | Chromatography (SiO2, n-hexane/EtOAc = 3:1) | 55 (2 steps) | 85.0 |
The Suzuki-Miyaura coupling reaction serves as the pivotal transformation in scanderone synthesis, enabling the formation of the crucial carbon-carbon bond between the iodochromone core and the prenylated aryl component [1] [2] [3]. This palladium-catalyzed cross-coupling methodology has emerged as the most effective approach for constructing the isoflavone skeleton due to its mild reaction conditions and excellent functional group tolerance [3] [4].
The specific application in scanderone synthesis involves the coupling of 5-hydroxy-3-iodo-8,8-dimethyl-4H,8H-pyrano[2,3-f]chromen-4-one (iodochromone 10) with tert-butyldimethyl(2-(3-methylbut-2-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane (compound 26) [1] [2]. The reaction proceeds under optimized conditions using potassium carbonate as base, tris(dibenzylideneacetone)dipalladium(0) as the palladium source, and tricyclohexylphosphine as the ligand in a biphasic 1,4-dioxane/water system at 50°C for 16 hours [1] [2].
The success of this transformation relies on the careful selection of the organoboron coupling partner, which incorporates both the prenyl substituent and appropriate protecting group strategy [1] [2]. The tert-butyldimethylsilyl (TBS) protecting group on the phenolic hydroxyl group is essential for maintaining selectivity during the coupling reaction and is subsequently removed using tetrabutylammonium fluoride under mild conditions [1] [2].
Comparative yield analysis reveals that the Suzuki-Miyaura coupling approach provides consistently good to excellent yields across the isoflavone series:
| Compound | Yield (%) | Reaction Type |
|---|---|---|
| Scanderone (1) | 55 (2 steps) | Suzuki-Miyaura coupling + deprotection |
| Derrone (5) | 72 | Suzuki-Miyaura coupling |
| 4'-Prenyloxyderrone (7) | 65 | Prenylation of derrone |
| Chandalone (2) | 75 (2 steps) | Suzuki-Miyaura coupling + deprotection |
The construction of the pyrano ring system in scanderone requires precise regioselective cyclization methodologies to achieve the desired angular versus linear fused ring arrangements [1] [2]. The key cyclization step involves the intramolecular cyclization of propargylated iodochromone precursors under carefully controlled conditions to establish the dimethylpyrano ring fusion pattern [1] [2].
The regioselectivity challenge arises from the potential for cyclization at two different positions on the chromone ring system, leading to either the angular-type iodochromone 10 or the linear-type iodochromone 11 [1] [2]. Microwave irradiation of the cyclization precursor 12 in dimethylformamide at 170°C provides a 4:1 ratio favoring the angular-type product 10, which is the required intermediate for scanderone synthesis [1] [2].
However, the complementary linear-type iodochromone 11 can be accessed selectively through base-promoted cyclization conditions. Treatment of precursor 12 with sodium hydroxide in refluxing toluene for 15 hours provides iodochromone 11 as a single isomer in 91% yield [1] [2]. This remarkable regioselectivity switch demonstrates the power of reaction condition optimization in controlling cyclization outcomes.
The mechanistic basis for this regioselectivity involves the formation of an alkoxide intermediate under basic conditions, followed by ring-opening and thermodynamically controlled recyclization to the more stable linear-type isomer [1] [2]. This approach exemplifies how understanding reaction mechanisms can be leveraged to achieve complementary selectivity patterns in complex cyclization reactions.
The palladium-catalyzed cross-coupling methodology employed in scanderone synthesis represents significant innovations in the field of metal-catalyzed bond formation [1] [2] [5] [6]. The choice of palladium catalyst system, ligand, and reaction conditions has been optimized to achieve high efficiency while maintaining excellent functional group tolerance throughout the synthetic sequence.
The catalyst system employs tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] as the palladium source combined with tricyclohexylphosphine (PCy3) as the supporting ligand [1] [2]. This combination provides optimal reactivity for the sterically demanding coupling partners while minimizing side reactions such as homocoupling or protodeboronation [5]. The use of a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition step with the iodochromone substrate and promoting efficient transmetalation with the organoboron component [5].
Recent advances in palladium-catalyzed cross-coupling have emphasized the importance of solvent selection and additive effects [6] [4]. The biphasic 1,4-dioxane/water system used in scanderone synthesis provides several advantages: enhanced solubility of inorganic bases, improved catalyst stability, and facilitated product isolation [4]. The presence of water as a co-solvent promotes the transmetalation step by facilitating hydroxide exchange with the boronic acid pinacol ester, thereby accelerating the overall catalytic cycle [5].
The reaction temperature of 50°C represents an optimal balance between reaction rate and catalyst stability [1] [2]. Higher temperatures can lead to increased side reactions, including protodeboronation of the organoboron component and decomposition of the sensitive iodochromone substrate. The 16-hour reaction time ensures complete conversion while maintaining product integrity [1] [2].
Environmental considerations have driven the development of more sustainable palladium-catalyzed cross-coupling methodologies [4]. The use of aqueous media and reduced catalyst loadings aligns with green chemistry principles while maintaining synthetic efficiency. The catalyst loading of approximately 4 mol% Pd2(dba)3 (relative to iodochromone) represents a reasonable compromise between reaction efficiency and economic considerations [1] [2].
The installation of prenyl groups in scanderone synthesis requires precise stereochemical control to achieve the correct geometric configuration and regioselective placement [1] [2] [7] [8]. The prenyl substituents in scanderone exist in the E-configuration, which must be maintained throughout the synthetic sequence to ensure biological activity and structural authenticity.
The prenyl group installation strategy in scanderone synthesis involves two distinct approaches depending on the timing of introduction [1] [2]. Early-stage prenylation involves incorporation of the prenyl unit during the construction of the chromone core, while late-stage prenylation occurs after formation of the basic isoflavone skeleton [1] [2].
For the construction of the prenylated boronic acid coupling partner (compound 26), direct C-prenylation of 4-bromophenol provides the key prenylated intermediate [1] [2]. This reaction proceeds smoothly under basic conditions with prenyl bromide, maintaining the E-geometry of the prenyl double bond [1] [2]. The regioselectivity of this prenylation is governed by the directing effect of the phenolic hydroxyl group, which activates the ortho-position toward electrophilic substitution [1] [2].
The prenyl group geometry is preserved throughout the subsequent synthetic transformations, including the borylation reaction to install the pinacol boronate ester and the final Suzuki-Miyaura coupling [1] [2]. This demonstrates the remarkable stability of the prenyl olefin under the mild reaction conditions employed in the synthesis.
Advanced prenylation methodologies have been developed for asymmetric prenyl group installation, particularly in the context of oxindole substrates [7] [8]. These methods employ chiral palladium catalysts with specialized phosphine ligands to achieve high enantioselectivity in the formation of C-prenyl bonds [7] [8]. While not directly applicable to scanderone synthesis due to its achiral nature, these methodologies represent important advances in stereochemical control for prenylated natural product synthesis.
The regioselectivity of prenyl group installation can be influenced by various factors, including steric hindrance, electronic effects, and the presence of directing groups [7] [8]. In scanderone synthesis, the prenyl group is positioned meta to the hydroxyl substituent on the phenyl ring, which represents a thermodynamically favored arrangement that avoids steric clashes with adjacent functional groups [1] [2].
| NMR Data for Scanderone | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| 1H NMR | 7.87 (1H, s) | Aromatic H |
| 1H NMR | 7.30 (2H, m) | Aromatic H |
| 1H NMR | 6.86 (1H, d, J=6.4 Hz) | Aromatic H |
| 1H NMR | 6.68 (1H, d, J=10.0 Hz) | Olefinic H |
| 1H NMR | 5.37 (1H, m) | Olefinic H (prenyl) |
| 1H NMR | 3.39 (2H, d, J=7.2 Hz) | CH2 (prenyl) |
| 1H NMR | 1.79, 1.78 (6H) | CH3 groups (prenyl) |
The prenyl group's characteristic NMR signature confirms successful installation and maintenance of the correct stereochemistry throughout the synthesis [1] [2]. The olefinic proton at δ 5.37 ppm (1H, multiplet) and the allylic methylene protons at δ 3.39 ppm (2H, doublet, J=7.2 Hz) are diagnostic for the E-prenyl configuration [1] [2]. The coupling constant of 7.2 Hz for the allylic methylene protons confirms their coupling to the olefinic proton, consistent with the expected prenyl geometry [1] [2].
Future developments in prenyl group installation methodology may focus on developing more efficient and selective methods for introducing prenyl substituents with defined stereochemistry [7] [8]. These advances will be particularly valuable for the synthesis of more complex prenylated natural products that contain multiple prenyl units or require specific stereochemical arrangements [7] [8].
| Physical Properties of Scanderone | Value |
|---|---|
| Molecular Formula | C25H24O5 |
| Molecular Weight | 404.16 g/mol |
| Physical State | Colorless oil |
| HRESIMS [M-H]- (m/z) | 403.1546 |
| Calculated [M-H]- (m/z) | 403.1551 |
| IR νmax (cm-1) | 1655, 1574, 1483, 1431, 1371, 1271, 1250, 1211, 1176, 1155, 1113, 827, 762 |